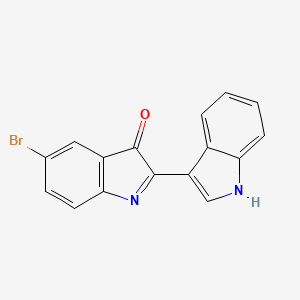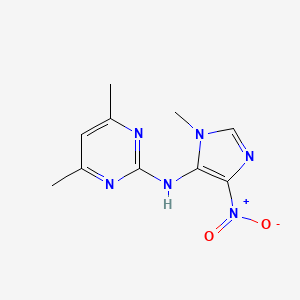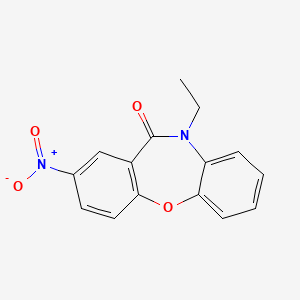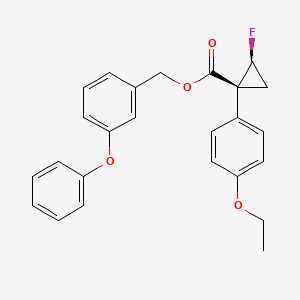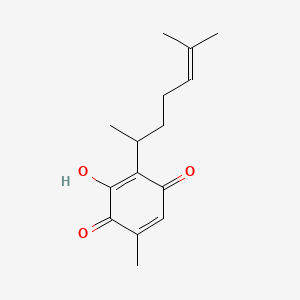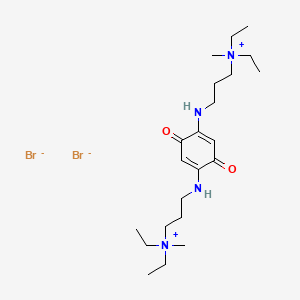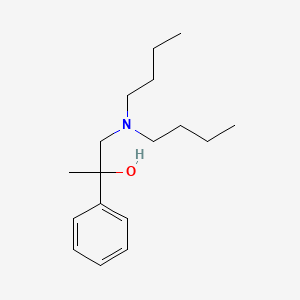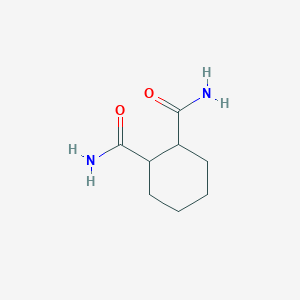
11c-Octylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11C-Octylamine is a radiolabeled compound where the carbon-11 isotope is incorporated into the octylamine molecule. This compound is primarily used in the field of nuclear medicine and positron emission tomography (PET) imaging due to its radioactive properties. The carbon-11 isotope has a short half-life of approximately 20.4 minutes, making it suitable for real-time imaging applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 11C-Octylamine typically involves the incorporation of the carbon-11 isotope into the octylamine structure. One common method is the methylation of octylamine using carbon-11 labeled methyl iodide ([11C]CH3I). This reaction is usually carried out under controlled conditions to ensure high radiochemical purity and yield .
Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons to produce the carbon-11 isotope. The isotope is then incorporated into the octylamine molecule using automated synthesis modules. These modules are designed to handle the short half-life of carbon-11, ensuring that the final product is ready for use in PET imaging within a short time frame .
Analyse Des Réactions Chimiques
Types of Reactions: 11C-Octylamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a corresponding nitro or nitroso compound.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary amines .
Applications De Recherche Scientifique
11C-Octylamine has several applications in scientific research, including:
Chemistry: Used as a radiolabeled tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in PET imaging to study biological processes at the molecular level.
Medicine: Used as a diagnostic agent in nuclear medicine to image and study lung structure and function.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents.
Mécanisme D'action
The mechanism of action of 11C-Octylamine involves its incorporation into biological systems where it acts as a radiolabeled tracer. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners to create detailed images of the body’s internal structures. The compound targets specific molecular pathways and cellular structures, allowing for precise imaging and diagnosis .
Comparaison Avec Des Composés Similaires
- 1-Aminooctane
- n-Octylamine
- Caprylamine
Comparison: 11C-Octylamine is unique due to its radiolabeled carbon-11 isotope, which allows for its use in PET imaging. In contrast, similar compounds like 1-Aminooctane and n-Octylamine do not have radiolabeled isotopes and are primarily used in chemical synthesis and industrial applications .
This compound stands out for its applications in nuclear medicine and imaging, making it a valuable tool in both research and clinical settings.
Propriétés
Numéro CAS |
768306-69-0 |
|---|---|
Formule moléculaire |
C8H19N |
Poids moléculaire |
128.24 g/mol |
Nom IUPAC |
(111C)octan-1-amine |
InChI |
InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3/i8-1 |
Clé InChI |
IOQPZZOEVPZRBK-COJKEBBMSA-N |
SMILES isomérique |
CCCCCCC[11CH2]N |
SMILES canonique |
CCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)


